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An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:

Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic compound

belonging to the 7-azaindole family, serves as a cornerstone in modern medicinal chemistry. Its

structural framework is recognized as a privileged scaffold, primarily due to its ability to act as a

bioisostere of indole and mimic the hydrogen bonding pattern of adenine in ATP binding sites.

This technical guide provides a comprehensive overview of the fundamental properties of this

molecule, intended for researchers, chemists, and professionals in drug development. We will

delve into its core physicochemical characteristics, explore plausible synthetic routes with

detailed protocols, analyze its chemical reactivity for strategic derivatization, and highlight its

significant applications in the design of targeted therapeutics, particularly kinase inhibitors and

protein degraders.

Introduction: The Significance of the 7-Azaindole
Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that

has garnered immense interest in pharmaceutical research.[1][2] Its structure is bioisosteric to

indole, a core component of the essential amino acid tryptophan, allowing it to interact with a
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wide array of biological targets.[1] The strategic placement of a nitrogen atom at the 7-position

imparts unique electronic properties and creates a distinct hydrogen bonding vector compared

to its indole counterpart.

Perhaps the most critical feature of the 7-azaindole scaffold is its role as an ATP mimetic. The

pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a

hydrogen bond acceptor. This arrangement perfectly mimics the N1-H and N3 of the adenine

base in ATP, enabling derivatives to anchor effectively within the ATP-binding pocket of many

protein kinases.[2] This has led to the successful development of numerous kinase inhibitors

for oncology and inflammatory diseases.[2] Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-
carboxylate (CAS: 1234616-01-3) is a highly functionalized and versatile starting material

within this class, offering multiple points for chemical modification.[3][4][5]

Physicochemical and Basic Properties
The utility of a building block in drug discovery is fundamentally linked to its physicochemical

properties. These characteristics influence its reactivity, solubility, and ultimately, the ADME

(Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidates.

Core Compound Characteristics
A summary of the primary physical and chemical identifiers for the title compound is presented

below.

Property Value Reference

IUPAC Name
Methyl 5-amino-1H-pyrrolo[2,3-

b]pyridine-3-carboxylate
[3]

Synonyms
5-Amino-7-azaindole-3-

carboxylic acid methyl ester

CAS Number 1234616-01-3 [3]

Molecular Formula C₉H₉N₃O₂ [3]

Molecular Weight 191.19 g/mol [3]

Appearance Typically a solid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/figure/Calculated-H-charges-and-pKa-values-of-1-2-thienyl-7-azaindole-1g-A-and_fig6_356750117
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://www.benchchem.com/product/b1407253?utm_src=pdf-body
https://www.benchchem.com/product/b1407253?utm_src=pdf-body
https://www.calpaclab.com/methyl-5-amino-1h-pyrrolo-2-3-b-pyridine-3-carboxylate-min-97-500-mg/ala-m172789-500mg
https://www.nbinno.com/pharmaceutical-intermediates/methyl-1h-pyrrolo-2-3-b-pyridine-5-carboxylate-pharmaceutical-intermediate-ox
https://www.evitachem.com/product/evt-1801315
https://www.calpaclab.com/methyl-5-amino-1h-pyrrolo-2-3-b-pyridine-3-carboxylate-min-97-500-mg/ala-m172789-500mg
https://www.calpaclab.com/methyl-5-amino-1h-pyrrolo-2-3-b-pyridine-3-carboxylate-min-97-500-mg/ala-m172789-500mg
https://www.calpaclab.com/methyl-5-amino-1h-pyrrolo-2-3-b-pyridine-3-carboxylate-min-97-500-mg/ala-m172789-500mg
https://www.calpaclab.com/methyl-5-amino-1h-pyrrolo-2-3-b-pyridine-3-carboxylate-min-97-500-mg/ala-m172789-500mg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basicity and Acidity (pKa)
The pKa values are critical for predicting the ionization state of the molecule under

physiological conditions, which affects solubility, cell permeability, and target binding.

Pyridine Nitrogen (N7 - Basic Center): The lone pair on the pyridine nitrogen makes it the

primary basic center. For the parent 7-azaindole, the pKa of the conjugate acid is

approximately 3.67.[6] However, the presence of the strongly electron-donating amino group

at the C5 position is expected to significantly increase the electron density in the pyridine

ring, thereby increasing the basicity of N7. Conversely, the electron-withdrawing methyl

carboxylate group at C3 will have a modest, opposing effect. Therefore, the pKa of the N7-

protonated species is predicted to be higher than that of the parent 7-azaindole.

Pyrrole Nitrogen (N1-H - Acidic Center): The N-H proton of the pyrrole ring is weakly acidic, a

characteristic feature of indoles and azaindoles. For parent indoles, this pKa is around 17.

The azaindole scaffold exhibits similar properties.[7]

Amino Group (C5 - Basic Center): The exocyclic amino group is also basic. Its pKa will be

similar to that of an aniline, but modulated by the electronic effects of the fused heterocyclic

system.

Solubility and Stability
Solubility: Based on its structure, the compound is expected to be sparingly soluble in water

and non-polar organic solvents. It should exhibit good solubility in polar aprotic solvents such

as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in

alcohols like methanol and ethanol.

Stability: The compound is generally stable under standard storage conditions (room

temperature, protected from light).[3] However, the ester functionality is susceptible to

hydrolysis under strongly acidic or basic conditions. The amino group may be sensitive to

oxidation over prolonged exposure to air.

Synthesis and Characterization
While numerous methods exist for constructing the 7-azaindole core, a plausible and efficient

strategy for assembling Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate often
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involves a convergent synthesis starting from a suitably substituted pyridine precursor.

Proposed Synthetic Workflow
A logical synthetic approach is the Bartoli indole synthesis, which is well-suited for creating 7-

substituted indoles (and azaindoles) from ortho-substituted nitroarenes and vinyl Grignard

reagents. This would be followed by functional group manipulations to install the required

substituents.
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2-Chloro-3-nitropyridine

Intermediate 7-chloro-1H-pyrrolo[2,3-b]pyridine

Bartoli Synthesis

Vinylmagnesium bromide

5-Nitro-7-chloro-azaindole

Regioselective Nitration

Nitration (HNO3/H2SO4)

5-Amino-7-chloro-azaindole

S(N)Ar Reaction

Nucleophilic Aromatic Substitution (NH3 or equiv.)

5-Amino-7-chloro-azaindole-3-carbaldehyde

C3 Formylation

Formylation (Vilsmeier-Haack)

5-Amino-7-chloro-azaindole-3-carboxylic acid

Aldehyde Oxidation

Oxidation (e.g., KMnO4 or Jones)

5-Amino-7-chloro-azaindole-3-carboxylate

Fischer Esterification

Esterification (MeOH, H+)

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Final Product)

Hydrogenolysis

Palladium-catalyzed Dechlorination (H2, Pd/C)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.
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Experimental Protocol (Illustrative)
Disclaimer: This protocol is a representative, field-proven methodology for a similar class of

compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Nitro-7-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: Introduce the nitro group which will later be reduced to the key amine.

Procedure: To a cooled (0 °C) solution of 7-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated

sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and

stir for an additional 4 hours.

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by

filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to

yield the 5-nitro derivative.

Step 2: Synthesis of 5-Amino-7-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: Reduction of the nitro group to the amine is a standard transformation, often

achieved with high yield using catalytic hydrogenation or metal-acid reduction.

Procedure: Dissolve the 5-nitro derivative in ethanol or ethyl acetate. Add a catalytic amount

of 10% Palladium on carbon (Pd/C).

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously

at room temperature until TLC or LC-MS analysis indicates complete consumption of the

starting material.

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate

the filtrate under reduced pressure to obtain the 5-amino derivative.

Step 3: Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Rationale: This multi-step sequence first introduces the carboxylate precursor at the C3

position and then removes the chloro- handle.
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Procedure (Part A - C3 Functionalization): The 5-amino-7-chloro-azaindole can be

functionalized at the C3 position via electrophilic substitution (e.g., Vilsmeier-Haack

formylation), followed by oxidation to the carboxylic acid and subsequent esterification with

methanol under acidic conditions.

Procedure (Part B - Dechlorination): Dissolve the resulting methyl 5-amino-7-chloro-1H-

pyrrolo[2,3-b]pyridine-3-carboxylate in methanol. Add a suitable base like triethylamine or

sodium acetate.

Add a catalytic amount of 10% Pd/C and stir the mixture under a hydrogen atmosphere at

room temperature overnight.

Monitor the reaction by LC-MS. Upon completion, filter through Celite and concentrate the

solvent to yield the crude product, which can be purified by column chromatography (silica

gel, eluting with a gradient of ethyl acetate in hexanes).

Characterization
The structure of the final compound and all intermediates would be confirmed using standard

analytical techniques:

¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon

backbone.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O, C-N).

Chemical Reactivity and Derivatization
The molecule is endowed with multiple reactive sites, making it an exceptionally versatile

building block for constructing diverse chemical libraries.
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Caption: Key reactivity sites for chemical derivatization.

C5-Amino Group: This is often the most versatile handle. It readily undergoes acylation to

form amides, sulfonamides, and ureas. It is also a prime site for palladium-catalyzed cross-

coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a

halide) to introduce aryl or heteroaryl substituents.

C3-Ester Group: The methyl ester can be easily hydrolyzed to the corresponding carboxylic

acid, which serves as a crucial connection point for amide bond formation using standard

peptide coupling reagents (e.g., HATU, EDC). This is a common strategy for linking the

scaffold to other fragments in drug design. The ester can also be reduced to a primary

alcohol.

N1-Pyrrole Nitrogen: The pyrrole N-H can be deprotonated with a suitable base (e.g., NaH)

and subsequently alkylated or acylated. This modification is frequently used to modulate

physicochemical properties like solubility and lipophilicity or to block a potential metabolic

site.

Aromatic Core (C2, C4, C6): While less reactive than the primary functional groups, the

heterocyclic core can undergo electrophilic aromatic substitution, although the positions are

dictated by the directing effects of the existing substituents.

Applications in Drug Discovery
The title compound is a building block for a range of therapeutic agents, leveraging the

advantageous properties of the 7-azaindole core.[8][9]
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Kinase Inhibitors
As previously discussed, the 7-azaindole scaffold is a premier hinge-binding motif for kinase

inhibitors.[2] The 5-amino and 3-carboxylate groups on the title compound provide orthogonal

vectors for synthetic elaboration, allowing chemists to build out substituents that occupy other

regions of the ATP pocket (e.g., the solvent-exposed region or hydrophobic back-pockets) to

achieve both potency and selectivity. Derivatives of 7-azaindole have been developed as

inhibitors for numerous kinases, including ALK, Cdc7, and DYRK1A.[2]

ATP

7-Azaindole Mimic

Kinase Hinge RegionAdenine

Backbone N-H ... O=C

 H-Bond

7-Azaindole Core

 H-Bond

Click to download full resolution via product page

Caption: H-bond mimicry of ATP by the 7-azaindole scaffold.

Protein Degrader Building Blocks
The compound is explicitly marketed as a "Protein Degrader Building Block".[3] This points to

its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, a ligand

for a target protein is connected via a chemical linker to a ligand for an E3 ubiquitin ligase. This

ternary complex formation leads to the ubiquitination and subsequent degradation of the target

protein. The multiple functional handles on Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-
carboxylate make it an ideal starting point for synthesizing either the target-binding ligand or

for attaching the linker.

Other Therapeutic Areas
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The versatility of the scaffold extends beyond kinases. Pyrrolo[2,3-b]pyridine derivatives have

been investigated as inhibitors of phosphodiesterase 4B (PDE4B) for central nervous system

diseases and have shown potential antimicrobial and neuroprotective effects.[8][10]

Conclusion
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is more than a simple chemical; it

is a strategically designed building block that embodies key principles of modern medicinal

chemistry. Its 7-azaindole core provides a proven biological scaffold, particularly for kinase

inhibition, while its trifunctional nature (amine, ester, pyrrole N-H) offers unparalleled synthetic

flexibility. For researchers and drug development professionals, this compound represents a

valuable starting point for the rapid and efficient exploration of chemical space in the pursuit of

novel, targeted therapeutics. Its continued application in the synthesis of complex molecules,

from small molecule inhibitors to sophisticated protein degraders, underscores its enduring

importance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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